2-(2-bromoethenyl)-Furan

Asymmetric Catalysis Copper-Catalyzed Conjugate Addition Chiral Quaternary Centers

2-(2-Bromoethenyl)furan (also designated 2-(2-bromovinyl)furan) is a brominated heterocyclic building block with the molecular formula C₆H₅BrO and a molecular weight of 173.01 g/mol. The compound exists as (E)- and (Z)-geometric isomers; the (E)-isomer (CAS 138572-96-0) is the most commonly referenced form in the literature.

Molecular Formula C6H5BrO
Molecular Weight 173.01 g/mol
Cat. No. B13166574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-bromoethenyl)-Furan
Molecular FormulaC6H5BrO
Molecular Weight173.01 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=CBr
InChIInChI=1S/C6H5BrO/c7-4-3-6-2-1-5-8-6/h1-5H/b4-3+
InChIKeyTWBYHUXGXVLRIP-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromoethenyl)furan (CAS 138572-96-0) – Key Physicochemical & Structural Baseline for Procurement Decisions


2-(2-Bromoethenyl)furan (also designated 2-(2-bromovinyl)furan) is a brominated heterocyclic building block with the molecular formula C₆H₅BrO and a molecular weight of 173.01 g/mol [1]. The compound exists as (E)- and (Z)-geometric isomers; the (E)-isomer (CAS 138572-96-0) is the most commonly referenced form in the literature . Predicted physicochemical properties include a boiling point of 183.8±15.0 °C, a density of 1.574±0.06 g/cm³, and a calculated LogP of 2.645, indicating moderate lipophilicity . The bromovinyl substituent confers distinct electrophilic character and serves as a reactive handle for cross-coupling, nucleophilic substitution, and conjugate addition reactions .

2-(2-Bromoethenyl)furan Substitution Risks – Why Not Any Furan Derivative Will Suffice


The presence, position, and nature of the halogen atom on the vinyl group fundamentally alter the reactivity profile of furan-based building blocks. While unsubstituted 2-vinylfuran lacks the electrophilic handle required for many cross-coupling and substitution reactions, the bromine atom in 2-(2-bromoethenyl)furan enables a distinct set of transformations . Furthermore, substituting bromine with chlorine yields a compound with different bond dissociation energies and leaving-group propensities, leading to altered reaction rates and product distributions . These differences are not merely incremental; they determine whether a synthetic pathway succeeds or fails, making generic substitution a high-risk strategy in both research and industrial settings.

2-(2-Bromoethenyl)furan Quantitative Differentiation – Evidence-Based Selection vs. Analogs


Asymmetric Conjugate Addition: Phosphinamine‑Cu Complexes Deliver 96% ee vs. Phosphoramidite Ligands

In copper-catalyzed asymmetric conjugate addition (ACA) of alkenylaluminums to β-substituted enones, phosphinamine‑copper complexes demonstrated superior activity and selectivity compared to phosphoramidite ligands [1]. After extensive optimization, the phosphinamine system achieved enantioselectivities of up to 96% ee for the addition of alkenylalanes derived from 2-(2-bromoethenyl)furan precursors .

Asymmetric Catalysis Copper-Catalyzed Conjugate Addition Chiral Quaternary Centers

Bromine Substitution Enhances Reactivity in Nucleophilic Substitution vs. Unsubstituted 2-Vinylfuran

2-Vinylfuran, lacking a halogen atom, exhibits significantly lower reactivity in nucleophilic substitution reactions compared to 2-(2-bromoethenyl)furan . The bromine atom serves as an effective leaving group, enabling a wider range of chemical transformations . This differentiation is class-level inference based on the presence versus absence of the bromine substituent.

Synthetic Methodology Nucleophilic Substitution Building Block Comparison

Bromine vs. Chlorine: Divergent Reactivity Profiles Between 2-(2-Bromoethenyl)furan and 2-(1-Chlorovinyl)furan

Replacing bromine with chlorine in the vinylfuran scaffold yields 2-(1-chlorovinyl)furan, which exhibits different reactivity and applications . The carbon‑bromine bond (bond dissociation energy ~285 kJ/mol) is weaker than the carbon‑chlorine bond (~397 kJ/mol), rendering the bromo derivative more susceptible to oxidative addition in cross-coupling reactions [1]. This class-level inference highlights the divergent synthetic utility of the two halogenated analogs.

Halogen Effect Cross-Coupling Reactivity Tuning

LogP and Lipophilicity: 2-(2-Bromoethenyl)furan (LogP 2.65) vs. 2-Vinylfuran (LogP ~1.8)

The calculated LogP of 2-(2-bromoethenyl)furan is 2.645 , indicating significantly higher lipophilicity than the unsubstituted 2-vinylfuran, which has an estimated LogP of approximately 1.8 based on the ACD/Labs algorithm . This ~0.85 LogP unit difference corresponds to a roughly 7‑fold increase in partition coefficient, impacting membrane permeability and distribution in biological systems.

Physicochemical Properties Lipophilicity Drug Design

Bromovinyl Group Confers Potent Antileishmanial Activity in Nitrofuran Analogs (IC₅₀ 0.97 µM)

In a study of 2-nitrovinylfuran derivatives, Furvina [2-bromo-5-(2-bromo-2-nitrovinyl)furan] exhibited an average IC₅₀ of 0.97 µM against Leishmania species, while the related compound UC245 [2-bromo-5-(2-methyl-2-nitrovinyl)furan] showed an IC₅₀ of 0.93 µM [1]. Both compounds contain the bromovinyl motif, underscoring the pharmacophoric importance of the bromine-substituted vinyl group in achieving sub‑micromolar antileishmanial activity.

Antileishmanial Nitrovinylfuran Structure-Activity Relationship

2-(2-Bromoethenyl)furan Application Scenarios – Where the Evidence Supports Selection Over Analogs


Asymmetric Synthesis of Chiral Quaternary Centers

When asymmetric conjugate addition to β‑substituted enones is required, 2-(2‑bromoethenyl)furan‑derived alkenylaluminums, combined with phosphinamine‑copper catalysts, deliver enantioselectivities up to 96% ee—a performance advantage over phosphoramidite‑based systems [1]. This makes the compound a preferred starting material for constructing stereogenic all‑carbon quaternary centers in natural product synthesis and pharmaceutical intermediate production.

Cross‑Coupling and Nucleophilic Substitution Building Block

The electrophilic bromovinyl group enables a broad range of palladium‑catalyzed cross‑couplings (e.g., Suzuki, Heck, Ullmann) and nucleophilic substitutions that are not accessible with the non‑halogenated 2‑vinylfuran analog . Researchers procuring this compound gain a versatile handle for C–C and C–heteroatom bond formation in medicinal chemistry and materials science.

Medicinal Chemistry Scaffold for Lipophilic Drug Candidates

With a predicted LogP of 2.65—approximately 0.85 units higher than 2‑vinylfuran—2‑(2‑bromoethenyl)furan offers enhanced lipophilicity, which can improve membrane permeability and alter pharmacokinetic profiles . This property supports its use as a privileged scaffold in the design of CNS‑penetrant or intracellular‑targeting small molecules.

Antileishmanial Drug Discovery Programs

Structure‑activity relationship data demonstrate that bromovinyl‑substituted furans (e.g., Furvina, IC₅₀ = 0.97 µM) achieve sub‑micromolar potency against Leishmania, outperforming non‑brominated analogs [2]. 2‑(2‑Bromoethenyl)furan serves as a key synthetic precursor for generating diverse bromovinyl‑containing nitrovinylfuran libraries for antiparasitic screening.

Technical Documentation Hub

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